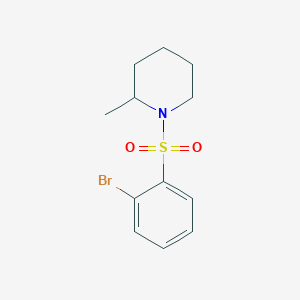

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine

CAS No.:

Cat. No.: VC17883044

Molecular Formula: C12H16BrNO2S

Molecular Weight: 318.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BrNO2S |

|---|---|

| Molecular Weight | 318.23 g/mol |

| IUPAC Name | 1-(2-bromophenyl)sulfonyl-2-methylpiperidine |

| Standard InChI | InChI=1S/C12H16BrNO2S/c1-10-6-4-5-9-14(10)17(15,16)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9H2,1H3 |

| Standard InChI Key | IAMLGHHIDGPQGY-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine features a piperidine ring (a six-membered amine heterocycle) with a methyl group at the 2-position and a 2-bromophenylsulfonyl moiety at the 1-position. The sulfonyl group (–SO₂–) bridges the aromatic bromophenyl ring and the nitrogen atom of the piperidine, creating a planar sulfonamide functional group. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

The IUPAC name, 1-(2-bromophenyl)sulfonyl-2-methylpiperidine, reflects this substitution pattern. The canonical SMILES string, CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br, encodes the connectivity and stereoelectronic features.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrNO₂S | |

| Molecular Weight | 318.23 g/mol | |

| XLogP3 | ~3.5 (estimated) | |

| Hydrogen Bond Acceptors | 3 (SO₂, N) | |

| Rotatable Bonds | 3 (sulfonyl bridge, piperidine) |

The compound’s density, melting point, and solubility data remain undocumented in public sources, though its lipophilicity (estimated XLogP3 ~3.5) suggests moderate hydrophobicity, typical of sulfonamides . The sulfonyl group enhances stability against hydrolysis compared to ester or amide analogs, making it suitable for exploratory medicinal chemistry .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves reacting 2-methylpiperidine with 2-bromobenzenesulfonyl chloride under basic conditions. A representative procedure is as follows:

-

Reaction Setup: 2-Methylpiperidine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (2.0 eq) as a base.

-

Sulfonylation: 2-Bromobenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup: The mixture is washed with water, and the organic layer is dried over Na₂SO₄.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product as a white solid .

This method parallels the synthesis of related sulfonamides, such as 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine, where steric hindrance from substituents on the phenyl ring affects reaction kinetics .

Analytical Characterization

-

NMR Spectroscopy: The ¹H NMR spectrum (hypothetical) would show signals for the piperidine methyl group (~1.0 ppm, singlet), aromatic protons (~7.3–8.0 ppm), and deshielded piperidine protons adjacent to the sulfonyl group .

-

Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 318.03 [M+H]⁺, with fragmentation patterns indicative of sulfonyl bond cleavage.

Comparative Analysis with Related Compounds

Structural Analogues

-

1-(1-(2-Bromophenyl)ethyl)-2-methylpiperidine (C₁₄H₂₀BrN): Replacing the sulfonyl group with an ethyl linker reduces polarity (XLogP3 = 4.1) , highlighting the sulfonyl group’s role in modulating solubility.

-

1-[(5-Bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine (C₁₃H₁₈BrNO₂S): A methyl substituent on the phenyl ring increases steric bulk, potentially altering biological target selectivity .

| Compound | Molecular Weight | XLogP3 | Key Features |

|---|---|---|---|

| 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine | 318.23 | ~3.5 | Ortho-bromo, sulfonyl linker |

| 1-(1-(2-Bromophenyl)ethyl)-2-methylpiperidine | 282.22 | 4.1 | Ethyl linker, higher lipophilicity |

| 1-[(5-Bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine | 332.26 | ~3.8 | Para-methyl, enhanced steric effects |

Reactivity Trends

The sulfonyl group in 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine enables nucleophilic substitution at the bromine site, facilitating Suzuki-Miyaura couplings to introduce aryl groups . In contrast, the ethyl-linked analogue lacks this versatility, underscoring the sulfonyl moiety’s synthetic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume